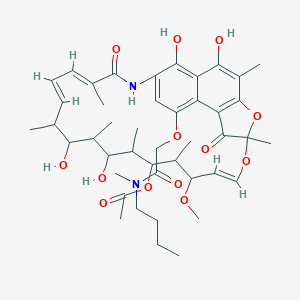

Rifamycin B butylmethylamide

Description

Properties

CAS No. |

16784-08-0 |

|---|---|

Molecular Formula |

C44H60N2O13 |

Molecular Weight |

825 g/mol |

IUPAC Name |

[(9E,19E,21E)-27-[2-[butyl(methyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+ |

InChI Key |

LSGIOAFJQJEMMO-KAULNTAXSA-N |

SMILES |

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |

Isomeric SMILES |

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |

Canonical SMILES |

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |

Other CAS No. |

16784-08-0 |

Origin of Product |

United States |

Synthesis and Biosynthetic Engineering of Rifamycin B Butylmethylamide and Its Precursors

Chemical Synthesis Pathways for Rifamycin (B1679328) B Butylmethylamide

The chemical synthesis of rifamycin derivatives, including Rifamycin B butylmethylamide, primarily relies on the semi-synthetic modification of natural precursors. acs.org The intricate structure of the rifamycin core makes total synthesis challenging, thus derivatization of the fermented natural product, Rifamycin B, is the preferred route. nih.gov

Derivatization Strategies from Rifamycin B Precursors

Rifamycin B, the common fermentation product of Amycolatopsis mediterranei, serves as a versatile starting scaffold for chemical modification. acs.orggoogle.com Although it possesses modest antibacterial activity, it can be readily converted to more potent analogs. acs.orgnih.gov The synthesis of this compound involves the formation of an amide bond. Specifically, the carboxylic acid group of the C4-glycolic acid side chain of Rifamycin B is reacted with N-butylmethylamine.

Key derivatization strategies for rifamycins (B7979662) often target specific positions on the molecule to alter its physicochemical properties, such as lipophilicity and bioavailability. nih.gov

Modification at C-3: This position on the naphthoquinone ring is a frequent target for semi-synthetic modifications, leading to clinically important derivatives like Rifampicin (B610482). nih.govnih.gov

Modification at the Ansa Chain: The polyketide ansa chain offers several sites for derivatization. For instance, modifications at the C-25 position have been explored to create analogs that can overcome bacterial resistance mechanisms. nih.gov Similarly, the C-21 and C-23 hydroxyl groups are critical for activity and can be targets for modification. acs.orgnih.gov

The general approach for creating derivatives like this compound involves a reaction between the Rifamycin B precursor and a suitable amine, likely involving an activation step for the carboxylic acid to facilitate the amidation reaction.

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of complex natural product derivatives is crucial for maximizing yield and purity. This involves a systematic approach to refining reaction conditions. acs.org For rifamycin synthesis, this can include:

Use of Protecting Groups: To ensure selective reaction at the desired site, such as the C4-glycolic acid moiety, other reactive functional groups on the rifamycin molecule may need to be temporarily protected. For example, in the synthesis of C-25 substituted analogs, the C-21 and C-23 diol is often protected as an acetonide. nih.gov

Catalyst and Reagent Selection: The choice of coupling agents and catalysts for the amidation reaction is critical for achieving high efficiency.

Reaction Parameter Control: Systematically adjusting parameters such as temperature, reaction time, and solvent media is essential to identify the optimal conditions that provide the highest yield and minimize side product formation. acs.org

The development of robust and general synthetic transformations allows for the parallel synthesis of closely related analogs, facilitating the exploration of structure-activity relationships. acs.org

Biotransformation and Microbial Conversion Pathways for Rifamycin Analogs

Biotransformation offers an alternative, often more selective, method for modifying rifamycins using enzymes or whole microbial cells. nih.govresearchgate.net This approach leverages nature's catalysts to perform specific chemical conversions on the rifamycin scaffold.

Enzymatic Modification Mechanisms Relevant to Rifamycins (e.g., Rifamycin Oxidase Activity)

A variety of enzymes are known to modify the rifamycin structure. While some of these are resistance mechanisms in bacteria, they represent a toolbox for potential biocatalytic modifications. acs.orgnih.govresearchgate.net

Rifamycin Oxidase: This enzyme is key in the bioconversion of the less active Rifamycin B to Rifamycin O, and subsequently to Rifamycin S, a more potent antibiotic and a crucial intermediate for semi-synthetic derivatives like Rifampicin. nih.govresearchgate.net The enzyme catalyzes the oxidative cleavage of the glycolic acid side chain at C4. ontosight.ai Extracellular rifamycin oxidase from fungi like Curvularia lunata has shown high activity and potential for industrial processes. researchgate.net

ADP-Ribosyltransferases (Arr): These enzymes transfer an ADP-ribose group from NAD+ to the C-23 hydroxyl group of the ansa chain, sterically hindering the antibiotic's binding to its target, RNA polymerase. acs.orgnih.govresearchgate.netsci-hub.se

Glycosyltransferases (Rgt): Similar to Arr, these enzymes modify the C-23 hydroxyl group by attaching a glucose moiety, which inactivates the antibiotic. acs.orgnih.govresearchgate.net

Phosphotransferases (Rph): These ATP-dependent dikinases transfer a pyrophosphate group to the C-21 hydroxyl group, disrupting a critical binding interaction with RNA polymerase. acs.orgnih.govresearchgate.netsci-hub.se

Monooxygenases (Rox): These FAD-dependent enzymes hydroxylate the naphthoquinone core, which can lead to the untethering of the ansa chain, destroying the antibiotic's essential three-dimensional structure. acs.orgnih.govresearchgate.net

Table 1: Enzymatic Modifications of the Rifamycin Scaffold

| Enzyme Class | Example Enzyme | Mechanism of Action | Modification Site | Effect on Rifamycin | Reference |

|---|---|---|---|---|---|

| Oxidase | Rifamycin Oxidase | Oxidizes and cleaves the glycolic acid moiety | C-4 | Converts Rifamycin B to Rifamycin S (via Rifamycin O) | nih.govresearchgate.netontosight.ai |

| ADP-Ribosyltransferase | Arr | Transfers ADP-ribose from NAD+ | C-23 hydroxyl | Inactivation by steric hindrance | acs.orgnih.govresearchgate.net |

| Glycosyltransferase | Rgt | Transfers glucose from UDP-glucose | C-23 hydroxyl | Inactivation | acs.orgnih.govresearchgate.net |

| Phosphotransferase | Rph | Transfers pyrophosphate from ATP | C-21 hydroxyl | Inactivation by blocking a key binding group | acs.orgnih.govresearchgate.net |

| Monooxygenase | Rox | Hydroxylates the naphthoquinone core | Naphthoquinone Core | Inactivation by structural disruption | acs.orgnih.govresearchgate.net |

Advanced Biocatalytic Approaches for Targeted Structural Diversification

Modern biocatalysis aims to use enzymes as precise tools for drug discovery and synthesis, offering superior selectivity and environmentally friendly conditions. nih.govresearchgate.net For rifamycins, this involves harnessing the diverse enzymatic reactions to create libraries of new analogs.

Advanced approaches include:

Late-Stage Functionalization: This strategy uses enzymes to introduce functional groups into complex molecules like rifamycin at a late stage of the synthesis. nih.gov Enzymes from secondary metabolite pathways are often promiscuous and can accept a range of substrates, making them ideal for generating diverse derivatives. nih.gov For example, lipases can be used for highly selective acylation reactions. researchgate.net

Engineered Glycosylation: Glycosyltransferases can be used not just to inactivate molecules but to create novel glycosylated rifamycin analogs with potentially altered solubility and activity profiles. researchgate.net

Cascade Reactions: Combining multiple enzymes in a one-pot reaction can create complex modifications efficiently. nih.gov

These biocatalytic methods provide a powerful platform for the targeted diversification of the rifamycin scaffold, complementing traditional chemical synthesis. nih.gov

Genetic Engineering and Combinatorial Biosynthesis of Rifamycin Scaffolds

The cloning and characterization of the rifamycin biosynthetic gene cluster from Amycolatopsis mediterranei has enabled the use of genetic engineering to produce novel rifamycin structures. frontiersin.orgnih.govpnas.org

Rifamycin is a polyketide, assembled by a large, modular Type I polyketide synthase (PKS). frontiersin.org This modular architecture, where each module is responsible for one chain-extension step, is amenable to engineering. nih.gov

Combinatorial Biosynthesis: This technique involves the genetic manipulation of PKS genes to create "unnatural" natural products. nih.gov This can be achieved by:

Domain Swapping: Exchanging catalytic domains within or between different PKS gene clusters. For example, replacing the acyltransferase (AT) domain in one module can alter the type of extender unit incorporated into the polyketide chain. frontiersin.orgfrontiersin.org A notable success was the creation of 24-desmethyl rifamycin B by replacing the rifAT6 domain (which incorporates a methylmalonyl-CoA) with rapAT2 from the rapamycin (B549165) PKS (which incorporates a malonyl-CoA). frontiersin.orgfrontiersin.orgresearchgate.net

Gene Inactivation: Knocking out genes responsible for specific tailoring steps can lead to the accumulation of novel intermediates. pnas.org

While powerful, combinatorial biosynthesis of the rifamycin PKS has been found to be more challenging compared to other systems like the erythromycin (B1671065) PKS, with engineered strains often producing low yields of the novel derivatives. frontiersin.orgfrontiersin.org

Metabolic Engineering: Beyond manipulating the PKS, other genetic strategies can be employed to enhance the production of novel or existing rifamycins.

Regulatory Gene Manipulation: Overexpressing positive regulatory genes (e.g., rifO, which is involved in the synthesis of a stimulating factor) or deleting negative regulators (e.g., rifQ) has been shown to increase the yield of rifamycin derivatives. frontiersin.orgfrontiersin.org

Enhancing Precursor and Cofactor Supply: Engineering the host strain to provide a better supply of oxygen, a critical component in the later biosynthetic steps, can boost production. Fusing a hemoglobin gene (vhb) to a key cytochrome P450 monooxygenase gene (rif-orf5) resulted in a significant increase in rifamycin B production. nih.gov

Genome Mining: Searching the genomes of other microorganisms, particularly rare actinomycetes, can reveal silent or unexpressed rifamycin-like gene clusters that can be activated to produce entirely new scaffolds. mdpi.com

These genetic approaches represent a frontier in generating structural diversity within the rifamycin family, providing novel precursors for further chemical or biocatalytic modification. frontiersin.org

Manipulation of Polyketide Synthase (PKS) Gene Clusters (e.g., rifAT6::rapAT2 exchanges)

The backbone of rifamycin is assembled by a type I polyketide synthase (PKS), a massive enzymatic complex encoded by a cluster of genes. nih.gov This PKS machinery sequentially adds acetate (B1210297) and propionate (B1217596) units to a starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA), to form the polyketide chain. nih.govwashington.edu The modular nature of the PKS system, where each module is responsible for one cycle of chain elongation and modification, presents an opportunity for genetic manipulation to alter the final product. nih.gov

A notable example of PKS engineering is the exchange of the acyltransferase (AT) domain within a specific module. The AT domain is responsible for selecting the extender unit (e.g., acetate or propionate) to be added to the growing polyketide chain. In one study, the AT domain of module 6 of the rifamycin PKS (rifAT6), which normally incorporates a propionate unit, was replaced with the AT domain from module 2 of the rapamycin PKS (rapAT2), which selects for an acetate unit. nih.govfrontiersin.org This rifAT6::rapAT2 exchange resulted in a mutant strain of A. mediterranei that produced a novel rifamycin analog, 24-desmethylrifamycin B. nih.govfrontiersin.org This new compound lacks a methyl group at position 24 of the ansa chain compared to the natural rifamycin B. nih.govresearchgate.net

The production of this novel analog demonstrated the feasibility of engineering the otherwise rigid rifamycin PKS gene cluster. frontiersin.orguni-freiburg.de While the wild-type strain produced rifamycin B (m/z 754 [M-H]⁻) and its related compound rifamycin SV (m/z 696 [M-H]⁻), the rifAT6::rapAT2 mutant produced compounds with quasimolecular ions of m/z 740 and 682, corresponding to 24-desmethylrifamycin B and 24-desmethylrifamycin SV, respectively. nih.gov

Table 1: Comparison of Products from Wild-Type and Engineered A. mediterranei

| Strain | Precursor Unit at Module 6 | Primary Rifamycin Analog Produced | Molecular Mass (m/z [M-H]⁻) |

| Wild-Type A. mediterranei S699 | Propionate (via rifAT6) | Rifamycin B | 754 |

| rifAT6::rapAT2 Mutant | Acetate (via rapAT2) | 24-desmethylrifamycin B | 740 |

Engineering of Post-PKS Tailoring Enzymes for Novel Derivatization

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS tailoring enzymes modify the initial product to yield the final bioactive rifamycin. nih.govwashington.edu These enzymes, which include oxidases, methyltransferases, and hydroxylases, are crucial for the bioactivity of the molecule. nih.govkoreascience.kr Engineering these tailoring enzymes offers a powerful strategy for creating novel rifamycin derivatives with potentially improved properties. koreascience.kruni-marburg.de

The enzymes involved in the later steps of rifamycin biosynthesis, which convert rifamycin SV to rifamycin B, have been a subject of investigation. cas.cn It was discovered that a transketolase (Rif15) and a P450 enzyme (Rif16) are involved in these final transformations. cas.cn These enzymes catalyze unique C-O bond formations and ester-to-ether transformations, respectively. cas.cn The elucidation of these late-stage biosynthetic steps opens up new avenues for engineering. By understanding the function and substrate specificity of these tailoring enzymes, it may be possible to introduce modified substrates or alter the enzymes themselves to generate new rifamycin analogs.

Furthermore, the characterization of regulatory genes within the rifamycin biosynthetic cluster, such as rifQ and rifO, has revealed their roles in controlling the production of rifamycin. frontiersin.orgfrontiersin.orgnih.gov For instance, rifO is believed to be involved in the production of B-factor, a compound that can stimulate rifamycin B synthesis. nih.gov Overexpression of rifO in a 24-desmethylrifamycin B-producing strain resulted in a 27% increase in the production of this novel derivative, while deletion of the negative regulator rifQ led to a 62% increase. researchgate.net These findings highlight how manipulating post-PKS regulatory elements can be a viable strategy for enhancing the production of engineered rifamycin precursors.

Strain Improvement Strategies for Enhanced Production of Rifamycin Intermediates

While genetic engineering can create strains that produce novel rifamycin intermediates, the yields of these new compounds are often low, limiting their potential for further development. uni-freiburg.deresearchgate.netresearchgate.net Therefore, strain improvement strategies are critical for enhancing the production of these valuable precursors. These strategies can be broadly categorized into classical mutagenesis and rational metabolic engineering.

Classical strain improvement involves subjecting the microbial strain to mutagens like ultraviolet (UV) radiation or chemical agents such as ethidium (B1194527) bromide (EtBr) and N-methyl-N'-nitro-N-nitrosoguanidine (NTG), followed by screening for higher-producing mutants. researchgate.netnih.gov This approach has been historically successful in dramatically increasing the titers of rifamycin B, with industrial strains now producing yields in the range of grams per liter, a significant increase from the milligrams per liter produced by early strains. researchgate.net

Rational strain improvement, on the other hand, relies on a detailed understanding of the metabolic pathways and their regulation. researchgate.netmdpi.com This can involve optimizing fermentation conditions such as medium composition, pH, temperature, and aeration. researchgate.netfrontiersin.org For example, the choice of carbon and nitrogen sources, and the supplementation with specific precursors or amino acids like proline, have been shown to significantly impact rifamycin production. nih.govmdpi.com In one instance, optimizing the fermentation medium and process parameters led to a more than 10-fold increase in rifamycin B productivity. researchgate.net These same principles can be applied to the strains engineered to produce novel intermediates, helping to overcome the low-yield bottleneck.

Table 2: Examples of Strain Improvement Strategies and Their Impact on Rifamycin Production

| Strategy | Method | Producing Strain | Effect on Production | Reference |

| Classical Mutagenesis | UV and EtBr treatment | Amycolatopsis mediterranei | Increased rifamycin SV yield to 5.32 g/L. | nih.gov |

| Fermentation Optimization | Medium optimization (e.g., KNO₃ as N-source) | Amycolatopsis mediterranei | Increased rifamycin B yield from 1.15 to 2.92 g/L. | researchgate.net |

| Rational Screening | Selection for resistance to pathway inhibitors | Amycolatopsis mediterranei XC 9-25 | Rifamycin B productivity reached 10 g/L in shake flasks. | researchgate.net |

| Genetic Regulation | Overexpression of rifO | 24-desmethylrifamycin B-producing mutant | 27% increase in 24-desmethylrifamycin B production. | researchgate.net |

| Genetic Regulation | Deletion of rifQ | 24-desmethylrifamycin B-producing mutant | 62% increase in 24-desmethylrifamycin B production. | researchgate.net |

Molecular Mechanisms of Action and Target Interactions of Rifamycin B Butylmethylamide

Comparative Analysis of Rifamycin (B1679328) B Butylmethylamide Selectivity against Eukaryotic RNA Polymerases

A hallmark of the rifamycin class of antibiotics is their remarkable selectivity for prokaryotic RNA polymerases over their eukaryotic counterparts. wikipedia.orglibretexts.orgresearchgate.net This selectivity is the basis for their therapeutic use, as it minimizes toxicity to human cells. nih.gov Eukaryotic cells possess three distinct RNA polymerases (I, II, and III), which are structurally different from the single bacterial RNAP, particularly in the region that forms the rifamycin-binding pocket. libretexts.orgpatsnap.com

The amino acid residues that are critical for high-affinity rifamycin binding in the bacterial RNAP β-subunit are not conserved in the homologous subunits of eukaryotic RNA polymerases. nih.govnih.gov These structural differences mean that a complementary binding pocket for rifamycins (B7979662) does not exist in eukaryotic polymerases, resulting in a much lower binding affinity. nih.govresearchgate.net While some rifamycin derivatives have been shown to inhibit eukaryotic RNA polymerases at very high concentrations, the concentrations required are orders of magnitude greater than those needed to inhibit the bacterial enzyme. pnas.org This significant difference in binding affinity ensures that at therapeutic concentrations, Rifamycin B butylmethylamide would selectively inhibit bacterial transcription without significantly affecting the host's cellular machinery.

Identification of Other Potential Molecular Targets and Modulated Biochemical Pathways

While the primary target of rifamycins is unequivocally the bacterial RNAP, some members of this class are known to interact with other cellular systems, particularly in eukaryotes. One of the most notable off-target effects is the induction of various cytochrome P450 (CYP) enzymes in the liver. nih.gov Rifampicin (B610482), for example, is a potent activator of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. nih.govacs.org This can lead to significant drug-drug interactions by accelerating the metabolism of co-administered drugs. nih.gov

Recent genome-wide screens in E. coli have suggested that the bactericidal efficacy of rifampicin can be modulated by various cellular pathways, including iron acquisition, DNA repair, and aerobic respiration. asm.org This indicates that while RNAP is the direct target, the ultimate lethal effect of the antibiotic may be interconnected with the broader physiological state of the bacterial cell. However, these are considered secondary or modulating effects rather than primary molecular targets.

Molecular Dynamics Simulations and Computational Docking Studies of Compound-Target Interactions

Computational methods, including molecular dynamics (MD) simulations and docking studies, have been instrumental in elucidating the interactions between rifamycins and bacterial RNAP at an atomic level. nih.govfrontiersin.orgnih.gov These studies have been performed extensively on rifampicin, rifabutin (B1679326), and novel benzoxazinorifamycins to understand their binding modes and the structural basis for drug resistance. nih.govacs.orgresearchgate.net

MD simulations have revealed the dynamic nature of the rifamycin-RNAP complex, highlighting the key hydrogen bonds and van der Waals interactions that stabilize the binding. nih.govfrontiersin.org For instance, in M. tuberculosis RNAP, residues such as Q438, F439, and R454 have been identified as making significant energy contributions to the binding of rifampicin. nih.gov These computational models have also been crucial in understanding how mutations in the rpoB gene, such as those at positions 516, 526, and 531, lead to resistance by altering the shape and electrostatic properties of the binding pocket, thereby reducing the antibiotic's affinity. frontiersin.orgnih.gov

Docking studies are used to predict the binding poses of new rifamycin derivatives within the RNAP active site, guiding the structure-based design of novel analogs with potentially improved affinity for both wild-type and resistant mutant enzymes. acs.org While specific computational studies for this compound were not found, the wealth of data on related compounds provides a robust framework for predicting its interaction with RNAP, which would involve the characteristic placement of the ansa-scaffold within the β-subunit pocket, sterically blocking the path of the nascent RNA.

Structure Activity Relationships Sar and Structural Elucidation of Rifamycin B Butylmethylamide

Elucidation of Key Structural Determinants for Biological Activity in Rifamycin (B1679328) Amides.service.gov.uk

The antimicrobial prowess of rifamycin amides is dictated by several key structural features. The four hydroxyl groups located at positions C-1, C-8, C-21, and C-23 of the rifamycin scaffold are paramount for their biological activity. service.gov.uk Any alteration to these hydroxyl groups, with the minor exception of the C-1 hydroxyl to a carbonyl conversion, results in a significant reduction in antibacterial potency. service.gov.uk Furthermore, any modification that alters the conformation of these crucial hydroxyl groups leads to inactive compounds. service.gov.uk This underscores the critical role of the specific spatial arrangement of these functional groups for effective interaction with the bacterial RNA polymerase. service.gov.uk

The nature of the substituent at the C-3 position also plays a vital role. For amides derived from Rifamycin B, the lipophilicity of the amide substituent is a significant factor.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Rifamycin B Amide Derivatives.nih.gov

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the structural requirements for the antimicrobial activity of Rifamycin B amides. These studies develop mathematical models that correlate the chemical structure of the compounds with their biological activity.

For a series of 44 Rifamycin B amides, it was found that their antibacterial activity is a parabolic function of the logarithm of the partition coefficient (log P). nih.gov This indicates that there is an optimal lipophilicity for maximal activity. Compounds that are either too hydrophilic or too lipophilic exhibit reduced efficacy. A study on the acute toxicity of Rifamycin B amides in mice also revealed a parabolic dependence on the partition coefficient, highlighting the importance of this parameter for both efficacy and toxicity. nih.gov

Another QSAR investigation utilized the substituent entropy constant (sigma s degrees) to further probe the structure-activity relationships of Rifamycin B amides and hydrazides. nih.govosaka-u.ac.jp While the specific details of this study are not extensively available, it points towards the application of thermodynamic parameters in understanding the drug-receptor interactions.

The following table presents data from a QSAR study on Rifamycin B amides, illustrating the relationship between lipophilicity (log P) and antibacterial activity against various bacterial strains.

| Bacterial Strain | Optimal log P (log P₀) |

| Bacillus subtilis | 2.5 |

| Enterococcus faecalis | 3.1 |

| Micrococcus species | 2.8 |

| Mycobacterium tuberculosis | 3.5 |

| Streptococcus species | 2.9 |

This table is based on data suggesting a parabolic relationship between log P and antibacterial activity, with varying optimal values for different bacteria. nih.gov

Impact of the Butylmethylamide Moiety on Macrolactam Ring Conformation and Flexibility

Influence of Substituent Effects on Target Binding and Antimicrobial Efficacy.service.gov.uk

The substituents on the rifamycin scaffold exert a profound influence on the molecule's ability to bind to its target, the β-subunit of bacterial DNA-dependent RNA polymerase, and consequently, its antimicrobial efficacy. service.gov.ukbasicmedicalkey.com

The hydroxyl groups at C-21 and C-23 are essential for binding, forming critical hydrogen bonds with the enzyme. nih.gov Any modification that disrupts these interactions leads to a loss of activity. The butylmethylamide substituent at C-3 primarily influences the pharmacokinetic properties of the molecule, such as its ability to cross bacterial cell membranes. As established by QSAR studies, the lipophilicity conferred by this group is a critical determinant of antibacterial potency. nih.gov

The following table summarizes the general influence of different types of substituents on the antimicrobial activity of rifamycin derivatives.

| Substituent Position | Type of Substituent | General Effect on Antimicrobial Efficacy |

| C-1, C-8, C-21, C-23 | Hydroxyl Groups | Essential for activity; modification leads to reduced or no activity. service.gov.uk |

| C-3 (Amide) | Lipophilic Groups | Activity is a parabolic function of lipophilicity. nih.gov |

| Ansa Chain | Bulky Groups | Can prevent binding to resistance-conferring enzymes. nih.govpnas.org |

Antimicrobial Spectrum and Efficacy Studies of Rifamycin B Butylmethylamide in Vitro and Preclinical Models

Broad-Spectrum Antibacterial Activity Profiles

Rifamycins (B7979662) as a class are recognized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. jocpr.com

Mycobacteria: Rifamycins are a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis caused by Mycobacterium tuberculosis. taylorandfrancis.comnih.gov Derivatives of rifamycin (B1679328) B have shown significant activity against various Mycobacterium species. taylorandfrancis.comtamiu.edu Some derivatives have demonstrated improved activity against multidrug-resistant strains of Mycobacterium tuberculosis compared to more common rifamycins like rifampicin (B610482). The effectiveness of rifamycins also extends to non-tuberculous mycobacteria (NTM), such as Mycobacterium avium complex and Mycobacterium kansasii. nih.gov However, the efficacy against rapidly growing mycobacteria like Mycobacterium abscessus can be limited due to intrinsic resistance mechanisms. tamiu.edunih.gov

Staphylococci: Rifamycins exhibit potent bactericidal activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that certain rifamycin derivatives can be highly effective against clinical isolates of staphylococci. nih.gov Their ability to act on bacteria with low metabolic activity makes them suitable for targeting staphylococcal biofilms. nih.gov

Streptococci: The antimicrobial spectrum of rifamycins includes various streptococcal species. nih.gov Research has demonstrated the in vitro susceptibility of different streptococcal groups to rifamycins. For instance, EUCAST (European Committee on Antimicrobial Susceptibility Testing) has established breakpoints for rifampin against Streptococcus groups A, B, C, and G. nih.gov Combination therapies involving rifampin have been explored for infections caused by Streptococcus agalactiae (Group B streptococcus). nih.gov

E. coli: Rifamycins have demonstrated activity against non-invasive strains of Escherichia coli. taylorandfrancis.com However, the sensitivity of E. coli to rifamycins can be influenced by efflux pumps, which can reduce the intracellular concentration of the antibiotic. nih.gov

Brucella: While specific data on Rifamycin B butylmethylamide against Brucella is limited, the broader class of rifamycins is known to be effective against this Gram-negative bacterium.

Haemophilus: Rifamycin derivatives are known to be effective against Haemophilus species. nih.govmaayanlab.cloud

Activity against Gram-Positive Bacterial Strains (e.g., Mycobacteria, Staphylococci, Streptococci)

Evaluation of Efficacy against Bacterial Persister Cells and Biofilms

A significant challenge in treating chronic infections is the presence of bacterial persister cells and biofilms. Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics. biorxiv.orgfrontierspartnerships.org

Rifamycins have shown promise in combating these persistent bacterial forms. Their mechanism of action, which is independent of bacterial division, allows them to be effective against the slow-growing or dormant bacteria within biofilms. nih.govnih.gov Studies have demonstrated that rifamycin derivatives can significantly reduce viable bacteria within S. aureus biofilms. nih.gov For instance, some derivatives were able to reduce bacterial populations in biofilms by 5 to 9 logs. nih.gov

Furthermore, research indicates that certain rifamycins are more effective against persister cells than normal, actively dividing cells. nih.gov This increased efficacy is attributed to the reduced activity of efflux pumps in dormant persister cells, leading to higher intracellular accumulation of the antibiotic. nih.gov

In Vitro Susceptibility Testing Methodologies (e.g., MIC Determinations)

The antimicrobial efficacy of this compound and other rifamycin derivatives is commonly quantified using in vitro susceptibility testing methods. The most prevalent of these is the determination of the Minimum Inhibitory Concentration (MIC).

MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical parameter for assessing the potency of an antibiotic against a specific bacterial strain. nih.gov For rifamycins, MIC values have been determined for a wide array of bacteria, including clinical isolates of staphylococci and streptococci, with some novel derivatives showing MIC90s (the MIC required to inhibit the growth of 90% of strains) as low as 0.008 and 0.0005 µg/ml, respectively. nih.gov

The following table provides a hypothetical representation of MIC data for this compound against various bacterial strains, based on the known activity of the rifamycin class.

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.005 - 2.0 |

| Staphylococcus aureus (MSSA) | ≤0.008 - 0.5 |

| Staphylococcus aureus (MRSA) | ≤0.008 - 1.0 |

| Streptococcus pneumoniae | ≤0.0005 - 0.25 |

| Escherichia coli | 1.0 - 32 |

| Haemophilus influenzae | 0.125 - 4.0 |

Preclinical Efficacy Studies in Non-Human Animal Models of Infection

Before a new drug candidate can be considered for human trials, its efficacy must be evaluated in preclinical animal models of infection. researchgate.netnih.gov These studies are crucial for understanding how the drug behaves in a living organism and for predicting its potential therapeutic utility. nih.gov

For antibacterial agents like rifamycins, various animal models are employed to mimic human infections. Mice are the most commonly used species in preclinical efficacy testing. nih.gov For tuberculosis research, both mouse and guinea pig models are utilized, as they can develop lung lesions that are somewhat comparable to those seen in human TB. nih.gov

In the context of rifamycins, preclinical studies in animal models have been instrumental in demonstrating their in vivo activity. For instance, studies in infant rats have been used to assess the efficacy of rifampin in eliminating nasopharyngeal colonization by Group B streptococci. nih.gov Such studies provide valuable data on the drug's ability to clear infections in a complex biological system.

Mechanisms of Antimicrobial Resistance to Rifamycin B Butylmethylamide and Strategies for Overcoming Resistance

Characterization of Target Enzyme Mutations Conferring Resistance (e.g., RNA Polymerase β-Subunit Mutations)

The primary mechanism of resistance to rifamycins (B7979662) is the alteration of its molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). mdpi.com Mutations in the gene encoding the β-subunit of this enzyme, known as rpoB, can lead to conformational changes that reduce the binding affinity of the antibiotic, rendering it ineffective. nih.gov

Research has identified that the majority of resistance-conferring mutations are located within a specific 81-base-pair region of the rpoB gene, often referred to as the rifamycin (B1679328) resistance-determining region (RRDR). nih.govdovepress.com Mutations in this region can have varying effects on the level of resistance. For instance, studies on Mycobacterium tuberculosis have demonstrated that mutations at codons S450L, H445D, H445Y, and H445R are associated with high-level rifampicin (B610482) resistance. nih.govdovepress.com In contrast, other mutations may confer lower levels of resistance. nih.gov

Structural analyses of RNAP with these mutations have provided detailed insights into the basis of resistance.

S531L (S450L in M. tuberculosis) : This common mutation introduces a bulkier leucine (B10760876) residue in place of serine. While it has a subtle structural impact on the enzyme in the absence of the drug, upon rifamycin binding, it causes disorder in the binding interface, which significantly reduces the drug's affinity. nih.govnih.gov

H526Y (H445Y in M. tuberculosis) : This substitution reshapes the rifamycin binding pocket, creating steric conflicts that effectively prevent the drug from binding to the enzyme. nih.govnih.gov

D516V (D435V in M. tuberculosis) : This mutation alters the electrostatic surface of the binding pocket, which likely results in a decreased affinity for rifamycins. nih.govnih.govnih.gov

These target site modifications represent a significant challenge, as they directly prevent the antibiotic from performing its inhibitory function. nih.gov

Table 1: Common rpoB Mutations Conferring Resistance to Rifamycins This interactive table summarizes key mutations in the RNA Polymerase β-subunit and their impact on rifamycin resistance.

| Mutation (E. coli / M. tuberculosis) | Structural Effect on RNAP | Consequence for Rifamycin Binding |

|---|---|---|

| H526Y / H445Y | Reshapes the binding pocket, causing steric hindrance. nih.govnih.gov | Prevents productive drug binding. nih.govnih.gov |

| S531L / S450L | Induces disorder in the binding interface upon drug binding. nih.govnih.gov | Reduces binding affinity. nih.govnih.gov |

| D516V / D435V | Changes the electrostatic surface of the binding pocket. nih.govnih.gov | Decreases binding affinity. nih.govnih.gov |

Analysis of Efflux Pump Interactions and Cellular Transport Mechanisms

Efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. mdpi.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. dergipark.org.tr Efflux pumps are a recognized mechanism of resistance for several antibiotic classes, including rifamycins. dergipark.org.tr

Bacterial efflux pumps are generally categorized into several major superfamilies based on their structure and energy source:

Resistance-Nodulation-Cell Division (RND) Superfamily : These are prominent in Gram-negative bacteria and utilize the proton motive force to expel substrates. nih.gov The MtrCDE system in Neisseria gonorrhoeae is an example of an RND pump that can export multiple antimicrobials. nih.gov

Major Facilitator Superfamily (MFS) : This is one of the largest groups of secondary active transporters. scirp.org

ATP-Binding Cassette (ABC) Superfamily : These pumps use the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. mdpi.com

Studies on rifaximin (B1679331), another rifamycin derivative, have highlighted the significant role of efflux pumps in conferring high levels of resistance in Escherichia coli. nih.gov The activity of these pumps could be inhibited by compounds such as phenyl-arginine-β-naphthylamide (PAβN), which demonstrates the potential of efflux pump inhibitors (EPIs) as a strategy to restore antibiotic susceptibility. nih.gov While specific data on Rifamycin B butylmethylamide is limited, it is plausible that its efficacy is also affected by the activity of these multi-drug efflux systems.

Enzymatic Inactivation Pathways (e.g., ADP-Ribosylation) and Resistance Bypass Strategies

Bacteria have evolved a variety of enzymes that can chemically modify and inactivate antibiotics, a powerful resistance strategy. pnas.org For the rifamycin class, several enzymatic inactivation pathways have been identified, with ADP-ribosylation being a particularly significant mechanism. nih.govnih.govnih.gov

ADP-Ribosylation : This process is catalyzed by rifamycin ADP-ribosyltransferase (Arr) enzymes. nih.govnih.gov Using NAD+ as a cofactor, Arr transfers an ADP-ribose moiety to the C23-hydroxyl group on the ansa-chain of the rifamycin molecule. nih.govasm.org This modification prevents the antibiotic from binding to RNA polymerase, thereby abolishing its inhibitory activity. asm.orgacs.org Genes encoding Arr enzymes are found in a range of pathogenic and non-pathogenic bacteria. nih.govnih.gov

Other Inactivation Mechanisms : Besides ADP-ribosylation, other enzymatic modifications of rifamycins have been reported, including glycosylation, phosphorylation, and monooxygenation (hydroxylation). mdpi.comnih.govbiorxiv.org Each of these modifications targets critical hydroxyl groups on the ansa-chain that are necessary for binding to RNAP. nih.gov

A primary strategy to overcome this form of resistance is to design antibiotic analogs that are not substrates for these inactivating enzymes. nih.gov By modifying the rifamycin structure, particularly at or near the site of enzymatic action, it is possible to block the modification while preserving the antibiotic's affinity for its RNAP target. pnas.orgnih.gov

Table 2: Enzymatic Inactivation Mechanisms of Rifamycins This interactive table outlines the primary enzymatic pathways that confer resistance to rifamycins.

| Inactivation Mechanism | Enzyme Family | Site of Action on Rifamycin | Consequence |

|---|---|---|---|

| ADP-Ribosylation | ADP-ribosyltransferase (Arr) | C23-hydroxyl group of the ansa-chain. nih.govasm.org | Prevents binding to RNA polymerase. asm.orgacs.org |

| Glycosylation | Glycosyltransferase (Rgt) | C23-hydroxyl group of the ansa-chain. nih.gov | Blocks interaction with RNA polymerase. nih.gov |

| Phosphorylation | Phosphotransferase (Rph) | C21-hydroxyl group of the ansa-chain. biorxiv.orgresearchgate.net | Hinders binding to RNA polymerase. researchgate.net |

| Monooxygenation | Monooxygenase (Rox) | Naphthohydroquinone core. biorxiv.orgasm.org | Degrades the rifamycin structure. researchgate.net |

Rational Design of this compound Analogs to Mitigate Resistance Development

The threat of resistance necessitates the continuous development of new antibiotics. Rational drug design, guided by structural biology and medicinal chemistry, provides a powerful approach to create next-generation rifamycin analogs capable of overcoming known resistance mechanisms. nih.govpnas.org

A key focus of this research has been to circumvent enzymatic inactivation, particularly ADP-ribosylation. nih.govasm.org A successful strategy involves the chemical modification of the rifamycin ansa-chain at positions that sterically hinder the approach of inactivating enzymes like Arr, without compromising the antibiotic's ability to bind to RNAP. nih.gov

For example, extensive research has been conducted on modifying rifabutin (B1679326) at the C-25 position. nih.govpnas.orgresearchgate.net

By replacing the C-25 acetyl group with a range of bulkier ester or carbamate (B1207046) groups, researchers have developed analogs that are no longer susceptible to ADP-ribosylation. nih.govpnas.org

These new analogs have demonstrated significantly improved potency—in some cases over 100-fold more potent than rifampicin—against resistant strains like Mycobacterium abscessus. nih.govnews-medical.net

Further optimization of these lead compounds has also focused on improving their pharmacokinetic profiles and reducing the potential for drug-drug interactions, a common issue with older rifamycins that induce human liver enzymes like CYP3A4. pnas.orgnews-medical.net

The development of this compound itself is a product of such analog design, aiming to enhance the properties of the parent Rifamycin B molecule. The principles learned from designing analogs resistant to ADP-ribosylation and other inactivation pathways can be applied to further refine compounds like this compound to create even more durable and effective therapies. nih.gov

Table 3: Example of Rationally Designed Rifabutin Analogs to Overcome ADP-Ribosylation This interactive table showcases the improved in vitro activity of C-25 modified rifabutin analogs against wild-type (WT) and Arr-deleted (Δarr) M. abscessus strains, demonstrating their ability to evade enzymatic inactivation. Data extracted from a 2022 study. nih.gov

| Compound | C-25 Modification | MIC (nM) vs M. abscessus WT | MIC (nM) vs M. abscessus Δarr | Resistance Bypass (MIC Ratio WT/Δarr) |

|---|---|---|---|---|

| Rifampicin | (Standard) | 5300 | 110 | 48.2 |

| Rifabutin | (Standard) | 530 | 5.9 | 89.8 |

| Analog 5a | Benzoyl ester | 53 | 55 | 1.0 |

| Analog 5m | 3-Pyridyl ester | 24 | 26 | 0.9 |

| Analog 5n | 5-Pyrimidyl ester | 18 | 25 | 0.7 |

| Analog 5o | 2-Thiazolyl ester | 17 | 17 | 1.0 |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Rifamycin (B1679328) B butylmethylamide. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to provide a complete assignment of all proton and carbon signals, as well as to determine the molecule's conformation in solution. acs.orgresearchgate.netnih.gov

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the amide and the carbons of the butyl and methyl groups would be clearly identifiable, confirming the successful derivatization of the Rifamycin B scaffold.

For conformational analysis, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. nih.gov These experiments identify protons that are close in space, allowing for the reconstruction of the molecule's three-dimensional structure in solution. This is particularly important for defining the orientation of the flexible ansa chain and the butylmethylamide substituent relative to the rigid naphthoquinone core. Such studies have been instrumental in understanding the solution conformation of various rifamycin derivatives. acs.org

Table 1: Plausible ¹H and ¹³C NMR Data for Rifamycin B Butylmethylamide (Note: Data are hypothetical and based on known values for Rifamycin B and related amide derivatives. Actual values may vary.)

| Assignment | Plausible ¹H Chemical Shift (δ, ppm) | Plausible ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.10 (s) | 35.5 |

| N-CH₂-(CH₂)₂-CH₃ | 3.40 (t) | 50.2 |

| N-CH₂-CH₂-CH₂-CH₃ | 1.60 (m) | 30.8 |

| N-(CH₂)₂-CH₂-CH₃ | 1.40 (m) | 20.1 |

| N-(CH₂)₃-CH₃ | 0.95 (t) | 13.9 |

| Ansa Chain Protons | 0.5 - 6.5 (various m, d, dd) | 15.0 - 145.0 |

| Naphthoquinone Protons | 7.0 - 8.5 (various s, d) | 110.0 - 185.0 |

X-ray Crystallography of this compound and its Complexes with Biological Targets

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Obtaining a single crystal of sufficient quality is often a primary challenge for complex and flexible molecules like rifamycin derivatives.

The crystal structure of this compound would confirm the covalent connectivity and establish the absolute stereochemistry of its numerous chiral centers. It would also reveal the solid-state conformation of the ansa chain, which can be compared with the solution conformation determined by NMR. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, would also be elucidated. researchgate.net

Of significant interest is the co-crystallization of this compound with its biological target, typically the bacterial DNA-dependent RNA polymerase (RNAP). pnas.orgnih.govlabmedica.com These complex structures are invaluable for understanding the molecular basis of antibiotic activity. pnas.org The crystallographic data would show how the butylmethylamide substituent fits into the binding pocket of the enzyme and whether it forms specific interactions that could enhance binding affinity or overcome resistance mechanisms. nih.gov Such insights are crucial for structure-based drug design efforts.

Table 2: Hypothetical Crystallographic Data for this compound (Note: Data are hypothetical and represent typical values for such a molecule.)

| Parameter | Plausible Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.2 |

| b (Å) | 18.5 |

| c (Å) | 25.0 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

High-Resolution Mass Spectrometry (MS) for Metabolite Profiling and Derivatization Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of synthetic compounds and the analysis of their metabolites. Its ability to determine mass-to-charge ratios with very high accuracy allows for the unambiguous determination of elemental compositions. nih.gov

For this compound, HRMS would be used to confirm its successful synthesis. By comparing the experimentally measured mass of the molecular ion with the calculated theoretical mass, the derivatization can be confirmed with a high degree of confidence.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study the fragmentation patterns of the molecule. nih.gov The fragmentation of this compound would likely involve characteristic losses of the butylmethylamide group and cleavages within the ansa chain, providing further structural verification.

In a research setting, LC-HRMS is also a powerful tool for metabolite profiling. After incubation of this compound in a biological system (e.g., with liver microsomes), this technique can be used to detect and identify potential metabolites. Common metabolic transformations for rifamycins (B7979662) include de-acetylation, hydroxylation, or demethylation. Identifying these metabolites is crucial for understanding the compound's pharmacokinetic properties.

Table 3: Plausible High-Resolution Mass Spectrometry Data for this compound (Note: Data are calculated based on the expected chemical formula.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₄H₆₀N₂O₁₃ |

| Theoretical Monoisotopic Mass | 824.4096 Da |

| Expected [M+H]⁺ Ion | 825.4174 m/z |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive probe of molecular stereochemistry and conformation in solution. researchgate.net The rifamycin scaffold is inherently chiral, containing multiple stereocenters and exhibiting atropisomerism due to the restricted rotation of the ansa chain.

While the core chromophores are the same as in Rifamycin B, the introduction of the butylmethylamide group could induce subtle changes in the conformation of the ansa chain, which would be reflected in the CD spectrum. Furthermore, CD spectroscopy is highly effective for studying drug-target interactions. nih.gov A change in the CD spectrum upon binding of this compound to RNA polymerase could indicate conformational changes in either the antibiotic, the protein, or both, providing insights into the binding mechanism. lymebasics.orgcapes.gov.br

Table 4: Plausible Circular Dichroism Data for this compound in Methanol (Note: Data are hypothetical and based on known spectra of related rifamycins.)

| Wavelength (nm) | Type of Cotton Effect |

|---|---|

| ~450 | Weak Positive |

| ~340 | Strong Negative |

| ~280 | Strong Positive |

Preclinical Pharmacokinetics and Metabolism of Rifamycin B Butylmethylamide Non Human Models

Absorption Profiles and Bioavailability Assessment in Animal Models

There is no available information on the absorption characteristics or bioavailability of Rifamycin (B1679328) B butylmethylamide in any animal model.

Distribution Studies: Tissue Accumulation and Compartmental Analysis in Preclinical Species

No studies detailing the tissue distribution, accumulation, or compartmental analysis of Rifamycin B butylmethylamide in preclinical species have been published.

Metabolic Pathways and Enzyme Systems Involved in Compound Biotransformation

Information regarding the specific metabolic pathways, including the enzyme systems such as cytochrome P450, that are involved in the biotransformation of this compound is not available. While the metabolism of other rifamycins (B7979662) is well-characterized, these pathways cannot be assumed to apply to this specific derivative without direct experimental evidence. nih.gov

Excretion Routes and Elimination Kinetics in Preclinical Species

There are no documented findings on the routes of excretion (e.g., renal, biliary) or the elimination kinetics of this compound in any preclinical species.

Analytical Methodologies for Research and Quantification of Rifamycin B Butylmethylamide

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, CE)

No specific High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) methods for the separation and purity assessment of Rifamycin (B1679328) B butylmethylamide have been documented in the reviewed literature.

Spectrophotometric (UV-Vis) and Fluorometric Assays for Concentration Determination in Research Samples

There are no published spectrophotometric (UV-Vis) or fluorometric assays specifically developed for the concentration determination of Rifamycin B butylmethylamide in research samples.

Application of this compound as a Chiral Selector in Analytical Separations

There is no evidence in the available research to suggest that this compound has been investigated or utilized as a chiral selector in any analytical separation techniques.

Future Directions and Emerging Research Avenues for Rifamycin B Butylmethylamide

Development of Next-Generation Rifamycin (B1679328) Analogs with Enhanced Biological Activity and Resistance Profiles

A primary focus of current research is the chemical reengineering of rifamycin structures to overcome existing resistance mechanisms and enhance potency. nih.gov A significant hurdle in treating infections like those caused by Mycobacterium abscessus is the intrinsic resistance conferred by the bacterium's adenosine (B11128) diphosphate (B83284) (ADP)-ribosyltransferase (Arr) enzyme, which inactivates rifamycins (B7979662). nih.govnews-medical.net

Researchers are actively designing and synthesizing novel rifamycin analogs, particularly derivatives of rifabutin (B1679326), to block this inactivation. nih.govpnas.org Medicinal chemistry strategies have shown that modifications at specific positions on the rifamycin molecule, such as the C25 position, can prevent this enzymatic inactivation while maintaining the drug's ability to bind to its target, the bacterial RNA polymerase (RNAP). pnas.orgnih.gov For instance, the introduction of a carbamate (B1207046) group at the C25 position has been shown to block ADP-ribosylation. pnas.org

These efforts have led to the identification of promising preclinical candidates with significantly improved activity. news-medical.net For example, analogs referred to as UMN-120 and UMN-121 have demonstrated superior potency against both replicating and non-replicating M. abscessus, including strains residing within macrophages. news-medical.net These next-generation compounds have generated molecules with a 20- to 100-fold increase in potency against M. abscessus. pnas.org

Another critical aspect of developing new analogs is minimizing drug-drug interactions. nih.gov Rifamycins are known inducers of the human cytochrome P450 3A4 (CYP3A4) enzyme, which is crucial for metabolizing many other drugs. nih.gov This induction can compromise the efficacy of co-administered medications, a significant concern for patients with comorbidities like HIV. tandfonline.comnih.gov Researchers have successfully developed C25-substituted derivatives that not only resist inactivation but also exhibit significantly lower CYP3A4 induction, suggesting a better safety profile for combination therapies. nih.govnews-medical.net

The goal is to develop oral rifamycins with enhanced antibacterial potency, improved pharmacological properties, and reduced potential for drug-drug interactions. pnas.org Several new chemical entities (NCEs) have shown significant activity against a wide range of rifamycin-resistant Staphylococcus aureus strains, which harbor mutations in the rpoB gene, the target of rifamycins. nih.gov Some of these NCEs had MICs as low as 2 μg/ml against highly resistant mutants, a substantial improvement over existing rifamycins. nih.gov

Table 1: Comparison of Next-Generation Rifamycin Analogs

| Analog/Candidate | Key Structural Modification | Enhanced Activity/Profile | Mechanism to Overcome Resistance | Source |

| UMN-120 & UMN-121 | C25-substituted carbamate series | Improved potency against M. abscessus; Reduced CYP3A4 induction. | Strategic modification to overcome ADP-ribosylation. | news-medical.net |

| C25-modified Analogs | Carbamate or bulkier ester groups at C25 | 20- to 100-fold increased potency against M. abscessus. | Blocks enzymatic inactivation by ArrMab while maintaining RNAP binding. | pnas.orgpnas.org |

| Rifaquizinone (CBR-2092) | Hybrid of rifamycin and a fluoroquinolone-like compound | Dual action on RNA polymerase and DNA gyrase/topoisomerase IV; Active against resistant S. aureus and biofilms. | Dual pharmacophore targeting multiple essential enzymes. | contagionlive.com |

| 24-desmethyl rifamycin B | Produced by genetically modified Amycolatopsis mediterranei (DCO36) | Strong antibacterial activity against rifampicin-sensitive and resistant M. tuberculosis. | Altered polyketide backbone from biosynthetic engineering. | frontiersin.org |

Exploration of Novel Therapeutic Applications Beyond Traditional Antimicrobials

While the primary role of rifamycins is in treating bacterial infections, particularly tuberculosis, research is uncovering their potential in a broader range of diseases. nih.govresearchgate.net The unique properties of certain derivatives are paving the way for new therapeutic applications.

One such area is the treatment of gastrointestinal (GI) disorders. researchgate.net Rifaximin (B1679331), a rifamycin derivative, is largely non-absorbable when taken orally, allowing it to reach high concentrations in the GI tract. nih.govresearchgate.net This localization makes it effective for treating conditions like hepatic encephalopathy, irritable bowel syndrome (IBS), and traveler's diarrhea. nih.govresearchgate.net Beyond its antibacterial action, rifaximin also exhibits anti-inflammatory properties within the gut. nih.gov The novel hybrid antibiotic, rifaquizinone, is also being explored for oral applications in treating Clostridioides difficile infection and hepatic encephalopathy due to its localized action. contagionlive.com

Rifamycins are also being investigated for their activity against other types of pathogens. Computational studies have suggested that rifampicin (B610482) could be repurposed as a potential drug for malaria by targeting the RNA polymerase of Plasmodium falciparum. nih.govthieme-connect.com Furthermore, some rifamycin derivatives have shown efficacy in treating peptic ulcer disease through the eradication of Helicobacter pylori when used in combination therapy. nih.govresearchgate.net

The ability of rifampicin to act against bacteria within biofilms is crucial for its use in treating prosthetic joint and valve infections, which are notoriously difficult to eradicate. nih.govfrontiersin.org This antibiofilm activity is a key area of ongoing research to expand the utility of the rifamycin class. frontiersin.org

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Rifamycin Research

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing antibiotic research by providing a holistic view of complex biological systems. nih.govmdpi.comresearchgate.net These approaches are being applied to rifamycin research to understand biosynthetic pathways, mechanisms of action, and resistance.

Metabolomics, the large-scale study of small molecules (metabolites), has been used to analyze the metabolic changes in Mycobacterium tuberculosis when treated with rifampicin. bohrium.com One study identified 173 significantly altered metabolites involved in crucial pathways like purine, pyrimidine, and amino acid metabolism, offering new insights into how the drug impacts the bacterium's physiology. bohrium.com Similarly, metabolomic analysis of the rifamycin-producing organism Amycolatopsis mediterranei revealed that nitrate (B79036) supplementation, which boosts rifamycin yield, causes a carbon deficiency that can be overcome by adding glucose, thereby enhancing antibiotic production. sciengine.com

Transcriptomics and proteomics are used to study gene expression and protein profiles, respectively. nih.gov A multi-omics approach was employed to understand the activation of a silent biosynthetic gene cluster (BGC) for an antibiotic called keyicin, showing how interspecies interactions can modulate gene transcription. nih.gov Such studies provide a blueprint for activating other silent BGCs, potentially leading to the discovery of novel rifamycin-like compounds. nih.gov

These technologies are also critical for characterizing antibiotic resistance. mdpi.com High-throughput genomic technologies enable the surveillance of antibiotic resistance genes (ARGs) in various environments. mdpi.com Understanding the full "resistome" of a bacterial community helps in predicting and combating the spread of resistance to drugs like rifamycins. mdpi.com

Table 2: Application of Omics Technologies in Rifamycin Research

| Omics Technology | Application in Rifamycin Research | Key Findings/Goals | Source |

| Metabolomics | Analyzing metabolic response of M. tuberculosis to rifampicin treatment. | Identified 173 altered metabolites, revealing dysregulation of key metabolic pathways. | bohrium.com |

| Metabolomics | Optimizing rifamycin SV production in Amycolatopsis mediterranei. | Revealed that nitrate-stimulated fermentation causes carbon deficiency, which can be managed to increase yield. | sciengine.com |

| Multi-omics (Transcriptomics, Proteomics) | Understanding the activation of silent biosynthetic gene clusters. | Showed that interspecies signaling can activate antibiotic production at the transcriptome level. | nih.gov |

| Genomics/Metagenomics | Surveillance of antibiotic resistance determinants (ARDs) in microbial communities. | Allows for the study of the "resistome" to understand and predict the spread of resistance. | mdpi.com |

Advanced Computational Approaches in Drug Discovery and Rational Design

Computational methods have become indispensable tools in modern drug discovery, accelerating the process from lead identification to preclinical trials. nih.govfrontiersin.org In rifamycin research, these approaches are crucial for designing novel derivatives and understanding the molecular basis of drug resistance. nih.govmdpi.com

Structure-based drug design (SBDD) is a prominent computational technique that relies on the three-dimensional structure of the target protein. mdpi.com Using the known structure of the bacterial RNAP-rifamycin complex, researchers can rationally design modifications to the antibiotic to improve its binding affinity or to circumvent resistance mutations. nih.gov For example, molecular docking simulations were used to analyze how new rifabutin analogs interact with the ArrMab enzyme, confirming that the designed modifications could prevent the inactivation of the drug. nih.gov

Computational approaches are also used to investigate drug resistance mechanisms. nih.govfrontiersin.org Studies have explored how mutations in the M. tuberculosis RNA polymerase lead to rifampicin resistance. nih.gov This knowledge is vital for the rational design of new drugs that are effective against these resistant strains. tandfonline.com

Furthermore, machine learning and artificial intelligence (AI) are increasingly being integrated into drug development. nih.govfrontiersin.org These methods can predict drug-target interactions and help in the repurposing of existing drugs for new indications. frontiersin.org For instance, computational screening and molecular docking studies were used to propose the repurposing of rifampicin for malaria by targeting a protein in Plasmodium falciparum. nih.govthieme-connect.com These in silico methods are more time-efficient and cost-effective compared to traditional drug design methods. mdpi.com

Q & A

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity during in vitro assays?

- Methodological Answer : Implement quality control (QC) protocols including NMR purity checks (>95%) and endotoxin testing (LAL assay). Normalize bioactivity data to a reference batch using dose-response curves (IC₅₀ comparisons) .

Guidance for Data Reporting and Publication

- Statistical Significance : Always report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05). Justify sample sizes via power analysis .

- Data Precision : Report numerical values to one decimal beyond instrument precision (e.g., HPLC retention time: 12.3 ± 0.1 min) .

- Replicability : Include raw data (e.g., NMR spectra, MIC values) in supplementary materials, adhering to PRISMA guidelines for systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.